molecular formula C16H24N4O2 B14080909 2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline

2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline

Cat. No.: B14080909
M. Wt: 304.39 g/mol
InChI Key: GLVQOPCVRAADNV-UHFFFAOYSA-N
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Description

2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline is a complex organic compound that features a nitro group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-chloro-5-nitroaniline, followed by substitution reactions to introduce the piperidine groups . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The scalability of the production process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) are often employed for purification .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted piperidine compounds .

Scientific Research Applications

2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine moiety can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline is unique due to its dual piperidine groups, which can enhance its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .

Biological Activity

2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline, also known by its CAS number 900506-32-3, is a synthetic organic compound with potential biological activity. This compound features a nitro group and piperidine moieties, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N4O2, with a molecular weight of 304.394 g/mol. The structure includes a nitro group attached to an aniline ring and two piperidine rings, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC16H24N4O2
Molecular Weight304.394 g/mol
IUPAC NameThis compound
CAS Number900506-32-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The nitro group may participate in redox reactions, altering the redox state of target molecules, while the piperidine moieties may facilitate membrane penetration or receptor binding.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

Antimicrobial Activity:
Studies have shown that compounds featuring piperidine and nitro groups can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of piperidine have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC) as low as 0.0039 mg/mL .

Antifungal Activity:
Some studies suggest that similar compounds may also possess antifungal properties, although the specific activity of this compound against fungal strains has not been extensively documented.

Cytotoxicity:
Preliminary cytotoxicity assays indicate that this compound may affect cell viability in various cancer cell lines, suggesting potential applications in oncology .

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including those similar to this compound. The results demonstrated that modifications on the piperidine ring significantly influenced antibacterial activity, with certain substitutions enhancing potency against resistant bacterial strains .

Cytotoxicity Assessment

In another research effort focused on cancer therapeutics, derivatives of aniline compounds were tested for their cytotoxic effects on human cancer cell lines. Results indicated that compounds with a nitro group showed enhanced cytotoxicity compared to their non-nitro counterparts .

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

2-nitro-5-(4-piperidin-1-ylpiperidin-1-yl)aniline

InChI

InChI=1S/C16H24N4O2/c17-15-12-14(4-5-16(15)20(21)22)19-10-6-13(7-11-19)18-8-2-1-3-9-18/h4-5,12-13H,1-3,6-11,17H2

InChI Key

GLVQOPCVRAADNV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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